2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
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Overview
Description
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MNIC, is a chemical compound that belongs to the class of isoindoline derivatives. It has attracted significant attention from the scientific community due to its potential applications in various fields, including biomedical research, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense. Moreover, 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have demonstrated that 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid inhibits the production of reactive oxygen species, lipid peroxidation, and DNA damage in various cell types, including macrophages, endothelial cells, and cancer cells. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cancer cell proliferation. In vivo studies have demonstrated that 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid reduces inflammation and oxidative stress in animal models of inflammatory diseases and cancer.
Advantages and Limitations for Lab Experiments
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several advantages for laboratory experiments. It is a stable and easily synthesizable compound that can be obtained in high yield and purity. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is also soluble in various solvents, making it easy to handle and manipulate in experiments. However, 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has some limitations for laboratory experiments. It is a relatively new compound, and its biological properties and mechanisms of action are not fully understood. Moreover, 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has not been extensively tested in clinical trials, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for the research on 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One direction is to further investigate its mechanisms of action and biological properties in different cell types and animal models. Another direction is to explore its potential applications in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Moreover, the development of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction proceeds through a series of intermediate steps, leading to the formation of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid as a yellow crystalline solid. The yield of 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo models. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, which are implicated in the pathogenesis of various inflammatory diseases. 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid also scavenges free radicals and protects cells from oxidative stress-induced damage. Moreover, 2-(2-methyl-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-8-12(3-2-4-13(8)18(23)24)17-14(19)10-6-5-9(16(21)22)7-11(10)15(17)20/h2-7H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYCTRGYQLSIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |
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